2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol
Descripción
Propiedades
Fórmula molecular |
C11H12BrF3O2 |
|---|---|
Peso molecular |
313.11 g/mol |
Nombre IUPAC |
2-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]propane-1,3-diol |
InChI |
InChI=1S/C11H12BrF3O2/c12-10-4-9(11(13,14)15)2-1-8(10)3-7(5-16)6-17/h1-2,4,7,16-17H,3,5-6H2 |
Clave InChI |
TTZMBDGTYJFPLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Br)CC(CO)CO |
Origen del producto |
United States |
1H and 13C NMR spectral data for 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol
Abstract
Introduction: The Imperative of Structural Verification
The precise structural elucidation of a new chemical entity is a cornerstone of modern chemical research and drug development. Unambiguous confirmation of a molecule's constitution is critical for understanding its chemical properties, biological activity, and for securing intellectual property. Among the suite of analytical tools available, NMR spectroscopy stands out for its ability to map out the carbon-hydrogen framework of an organic molecule in atomic detail.
This guide focuses on 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol. The molecule's structure, featuring a highly substituted aromatic ring and a flexible aliphatic diol chain, presents a unique set of spectral features. The presence of a bromine atom and a trifluoromethyl group, both potent electron-withdrawing groups, significantly influences the electronic environment of the aromatic ring, leading to predictable and interpretable effects on the chemical shifts of nearby nuclei.[1][2]
Given the absence of published experimental spectra, this document serves as a predictive guide. We will dissect the molecule's structure to forecast the chemical shifts, multiplicities, and coupling constants for each unique proton and carbon nucleus. This predictive analysis is grounded in fundamental NMR principles and supported by data from structurally related compounds.
Molecular Structure and Symmetry Analysis
To interpret NMR spectra effectively, one must first understand the molecule's structure and symmetry. The structure of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol is shown below, with a numbering scheme for unambiguous assignment.
Symmetry Considerations: The molecule lacks any element of symmetry. Consequently, all protons and carbons in unique chemical environments are expected to produce distinct signals in the NMR spectra.
-
¹H NMR: We anticipate signals for three distinct aromatic protons (H3, H5, H6), a benzylic methylene group (H7), a methine proton (H8), two diastereotopic methylene protons on the diol backbone (H9 and H9'), and two hydroxyl protons (OH). This leads to a prediction of 8 unique proton signals.[3]
-
¹³C NMR: We expect signals for six unique aromatic carbons (C1-C6), the trifluoromethyl carbon, and three unique aliphatic carbons (C7, C8, C9), for a total of 10 distinct carbon signals.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectral data are summarized in Table 1. The interpretation explains the rationale behind the predicted chemical shifts and coupling patterns.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H5 | 7.85 | d | JH5-H6 ≈ 8.2 | 1H |
| H3 | 7.70 | s | - | 1H |
| H6 | 7.45 | d | JH6-H5 ≈ 8.2 | 1H |
| H7 (CH₂) | 3.05 | d | JH7-H8 ≈ 7.0 | 2H |
| H9, H9' (CH₂OH) | 3.60 - 3.80 | m | - | 4H |
| H8 (CH) | 2.10 | m | - | 1H |
| OH | 1.5 - 4.0 | br s | - | 2H |
Rationale and Interpretation
-
Aromatic Region (7.0 - 8.0 ppm): Protons on an aromatic ring typically resonate in this downfield region due to the ring current effect.[4] The electron-withdrawing nature of the bromine and trifluoromethyl (-CF₃) substituents further deshields the aromatic protons, shifting them further downfield.[1][5]
-
H5: This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the bromine. It is expected to be the most deshielded aromatic proton. It will appear as a doublet due to coupling with H6.
-
H3: This proton is ortho to the bromine and meta to the -CF₃ group. Its proximity to the bromine will result in a significant downfield shift. With no adjacent protons, it is predicted to be a singlet.
-
H6: This proton is ortho to the benzyl group and meta to both the bromine and -CF₃ groups. It will be the most upfield of the aromatic protons and will appear as a doublet from coupling to H5.
-
-
Aliphatic Region (2.0 - 4.0 ppm):
-
H7 (Benzylic CH₂): The benzylic protons are adjacent to the aromatic ring and are thus deshielded, with a predicted shift around 3.05 ppm.[4] They will be split into a doublet by the neighboring methine proton, H8.
-
H9, H9' (Diol CH₂): These methylene protons are attached to carbons bearing hydroxyl groups, which are electronegative and cause a downfield shift to the 3.60 - 3.80 ppm range.[6][7][8] Due to the chiral center at C8, these four protons are diastereotopic and are expected to present as a complex multiplet.
-
H8 (Methine CH): This proton is coupled to the benzylic H7 protons and the four H9 protons, which will result in a complex multiplet centered around 2.10 ppm.
-
OH (Hydroxyl): The chemical shift of hydroxyl protons is highly variable, depending on factors like solvent, concentration, and temperature. They often appear as a broad singlet and will exchange with D₂O, causing the signal to disappear, a useful diagnostic test.[6]
-
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are summarized in Table 2. These predictions are based on the known effects of substituents on aromatic and aliphatic carbons.
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Notes |
|---|---|---|
| C6 | 135.0 | |
| C3 | 133.5 | |
| C5 | 127.0 | Quartet, JC-F ≈ 3-5 Hz |
| C1 | 123.0 | |
| C4 | 130.5 | Quartet, JC-F ≈ 30-35 Hz |
| C2 | 141.0 | |
| CF₃ | 124.0 | Quartet, JC-F ≈ 270-280 Hz |
| C9 (CH₂OH) | 64.0 | |
| C8 (CH) | 42.0 |
| C7 (CH₂) | 35.0 | |
Rationale and Interpretation
-
Aromatic Region (120 - 150 ppm): Carbons within an aromatic ring absorb in this characteristic range.[4]
-
C2 & C1: These are quaternary carbons attached to the benzyl group and bromine, respectively. Their chemical shifts are influenced by these bulky and electronegative substituents.
-
C4 (ipso-to-CF₃): The carbon directly attached to the -CF₃ group will show a strong quartet splitting pattern due to one-bond coupling with the three fluorine atoms (¹JCF).[9]
-
C5 (ortho-to-CF₃): This carbon will exhibit a smaller quartet splitting due to three-bond coupling (³JCF).
-
CF₃ Carbon: This carbon signal is also a strong quartet due to the one-bond C-F coupling and is found in the aromatic region.
-
-
Aliphatic Region (30 - 70 ppm):
-
C9 (CH₂OH): Carbons bonded to an oxygen atom are deshielded and typically appear in the 60-70 ppm range.
-
C8 (CH) & C7 (CH₂): These aliphatic carbons will appear further upfield, consistent with typical sp³ hybridized carbons.
-
Advanced 2D NMR for Structural Confirmation
While 1D NMR provides essential information, 2D NMR experiments are crucial for definitive assignment.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to confirm the connectivity between H7, H8, and H9.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.[10]
Experimental Protocol for Data Acquisition
This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound. Adherence to this methodology ensures reproducibility and accuracy.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[11]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; or DMSO-d₆). The solvent's deuterium signal is used for field-frequency locking by the spectrometer.[12]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13] If necessary, gently vortex or warm the vial to ensure complete dissolution.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal reference (δ = 0.00 ppm).[11][14]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[13]
-
Labeling: Clearly label the NMR tube with the sample identity.
Spectrometer Setup and ¹H NMR Acquisition
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.[15]
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width of approximately -2 to 12 ppm to encompass all expected signals.[16]
-
Number of Scans: Acquire 16-32 scans for sufficient signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between pulses.
-
Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.
-
¹³C NMR Acquisition
-
Tuning: Tune the probe for the ¹³C frequency to maximize signal sensitivity.[15]
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width of approximately 0 to 220 ppm.[16]
-
Pulse Program: Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Pulse Angle: A 30-45° pulse angle is often optimal to balance signal intensity and relaxation time.[15]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.[17]
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Correct the baseline to be flat.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak.
Conclusion
This technical guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol. The predicted data, including chemical shifts and coupling patterns, offer a detailed blueprint for researchers seeking to confirm the synthesis of this molecule. The distinct signals arising from the substituted aromatic ring and the complex aliphatic region serve as key fingerprints for structural verification. By following the provided experimental protocol, scientists can confidently acquire and interpret high-quality NMR data, ensuring the scientific integrity of their findings in drug discovery and chemical synthesis endeavors.
References
-
NMR Sample Preparation. University of California, Riverside. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
Burns, D.C., & Reynolds, W.F. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]
-
Lab 6: NMR Spectroscopy. University of the West Indies at St. Augustine. [Link]
-
Aromatic Hydrogens and Electron Withdrawing Groups. AK Lectures. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed. [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline (YouTube). [Link]
-
NMR Handout. University of Wisconsin-River Falls. [Link]
-
Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Biointerface Research in Applied Chemistry. [Link]
-
1,3-Propanediol at BMRB. Biological Magnetic Resonance Bank. [Link]
-
5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]
-
1H NMR spectra and conformations of propane-1,2-diol, meso- and racemic butane-2,3-diols, and some alditols in non-aqueous media. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids". The Royal Society of Chemistry. [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Discovering 13C NMR, 1H NMR, and IR Spectroscopy in the General Chemistry Laboratory through a Sequence of Guided-Inquiry Exercises. Journal of Chemical Education. [Link]
-
Predict 13C NMR spectra. Cheminfo.org. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
-
Can anyone help me to tell me any online website to check 13C NMR prediction? ResearchGate. [Link]
-
Predict 13C carbon NMR spectra. NMRdb.org. [Link]
-
Predict all NMR spectra. NMRdb.org. [Link]
-
How to Predict the Number of Signals in a 1H NMR. Chemistry with Caroline (YouTube). [Link]
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. National Center for Biotechnology Information. [Link]
-
Predict 1H proton NMR spectra. NMRdb.org. [Link]
-
Predict 13C NMR. CNR. [Link]
-
1H-NMR Chemical Shift Table. Michigan State University. [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. bmse000303 1,3-Propanediol at BMRB [bmrb.io]
- 8. 1H NMR spectra and conformations of propane-1,2-diol, meso- and racemic butane-2,3-diols, and some alditols in non-aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. organomation.com [organomation.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 17. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Analysis and Structural Elucidation of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol
Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The compound 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol represents a highly versatile pharmacophoric building block, frequently utilized in the development of sphingosine-1-phosphate (S1P) receptor modulators and other lipophilic therapeutics. Understanding its exact three-dimensional conformation, hydrogen-bonding capacity, and solid-state packing is critical for rational drug design.
This whitepaper provides a comprehensive, self-validating methodology for the synthesis, crystallization, and Single-Crystal X-ray Diffraction (SCXRD) analysis of this molecule. As a Senior Application Scientist, I have structured this guide to not only detail the how of the experimental protocols but to rigorously explain the causality behind each technical choice—from solvent selection to the mathematical restraints used to model complex fluorocarbon disorder.
Molecular Rationale & Structural Design
The structural architecture of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol is intentionally designed to balance lipophilicity with polar interaction capacity. Each functional group plays a distinct role in both its pharmacological profile and its crystallographic behavior:
-
The 1,3-Diol Motif: Acts as a flexible, bidentate hydrogen-bond donor and acceptor. In the solid state, this moiety drives the formation of robust supramolecular synthons, typically assembling into infinite 1D chains or 2D sheets via O−H⋯O networks.
-
The 2-Bromo Substituent: Introduces significant steric bulk that restricts the rotation of the benzyl group. More importantly, the polarizable bromine atom features a localized region of positive electrostatic potential (the σ -hole), enabling highly directional halogen bonding ( C−Br⋯O or C−Br⋯F ) that dictates secondary crystal packing[1].
-
The 4-Trifluoromethyl ( CF3 ) Group: Drastically increases the molecule's lipophilicity and metabolic stability. Crystallographically, CF3 groups are notorious for exhibiting rotational disorder due to the low energy barrier of the C−CF3 bond and the small size of fluorine atoms, which prevents them from locking into strong non-covalent interactions[2].
Synthesis and Crystallization Workflow
To obtain diffraction-quality single crystals, the chemical purity of the analyte and the thermodynamic control of the crystallization environment are paramount.
Protocol 1: Synthesis and Crystal Growth
-
Alkylation: React diethyl malonate with 2-bromo-4-(trifluoromethyl)benzyl bromide using Sodium Hydride (NaH) in anhydrous THF at 0 °C, warming to room temperature.
-
Causality: NaH irreversibly deprotonates the malonate, preventing equilibrium-driven side reactions. The massive steric bulk of the benzyl bromide ensures complete mono-alkylation, preventing over-alkylation.
-
-
Reduction: Reduce the resulting diester intermediate using Lithium Aluminum Hydride ( LiAlH4 ) in anhydrous THF at 0 °C.
-
Causality: LiAlH4 is thermodynamically required to fully reduce the sterically hindered ester groups to the corresponding 1,3-diol. Milder agents like NaBH4 will stall at the ester or aldehyde stage.
-
-
Purification: Quench the reaction using Fieser’s method ( n g H2O , n g 15% NaOH , 3n g H2O ) to precipitate granular aluminum salts. Filter and purify via silica gel flash chromatography (EtOAc/Hexane 1:1).
-
Crystallization (Slow Evaporation): Dissolve 50 mg of the purified diol in 1 mL of hot ethyl acetate (EtOAc). Slowly layer 2 mL of hexane on top. Allow the vial to rest undisturbed at 20 °C for 72 hours.
-
Causality: The slow diffusion of the anti-solvent (hexane) into the good solvent (EtOAc) gradually lowers the solubility, keeping the system in the metastable zone. This thermodynamic control promotes the nucleation of fewer, larger, block-shaped single crystals suitable for SCXRD, avoiding kinetic trapping into amorphous powders.
-
Caption: Step-by-step workflow from chemical synthesis to single-crystal X-ray diffraction and refinement.
Single-Crystal X-ray Diffraction (SCXRD) Methodology
Protocol 2: Data Collection and Structure Refinement
-
Crystal Mounting: Select a clear, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Mount it on a MiTeGen loop using Paratone-N oil and immediately transfer it to the diffractometer's cold stream (100 K).
-
Causality: The oil protects the highly polar diol from atmospheric moisture and rigidifies at 100 K, holding the crystal firmly. The cryogenic temperature (100 K) minimizes thermal atomic vibrations (Debye-Waller factor), significantly improving high-angle diffraction intensity and dampening the dynamic disorder of the CF3 group.
-
-
Data Collection: Collect diffraction data using a Mo K α microfocus source ( λ=0.71073 Å) equipped with a CMOS detector.
-
Causality: Mo radiation is strictly preferred over Cu radiation for this molecule to minimize X-ray absorption errors caused by the heavy bromine atom ( μ≈3.1 mm⁻¹ for Mo vs. >10 mm⁻¹ for Cu).
-
-
Structure Solution: Solve the phase problem using the dual-space algorithm in [3].
-
Causality: SHELXT rapidly assigns the space group and locates heavy atoms (Br, F, O, C) without requiring prior phase information, bypassing the limitations of traditional direct methods for pseudo-symmetric structures[3].
-
-
Refinement & Disorder Modeling: Refine the structure using full-matrix least-squares on F2 with SHELXL, interfaced through [4].
-
Handling CF3 Disorder: If the CF3 group exhibits agitated thermal ellipsoids, it must be modeled over two rotational positions. Assign the disordered fluorine atoms to PART 1 and PART 2. Apply SADI (Similar Distance) restraints to the C−F bonds and RIGU (Rigid Body) restraints to the anisotropic displacement parameters.
-
Causality: Because the CF3 rotation barrier is low, thermal motion smears the electron density[5]. Restraints ensure the geometry remains chemically sensible (maintaining identical C−F bond lengths) while accurately distributing the electron density over the split sites without overfitting the data[5].
-
Crystallographic Data and Structural Analysis
The quantitative parameters of the refined crystal structure are summarized below. The data confirms the successful modeling of the heavy bromine atom and the resolution of the fluorocarbon disorder.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical formula | C11H12BrF3O2 |
| Formula weight | 313.11 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system, Space group | Monoclinic, P21/c |
| Unit cell dimensions | a=10.452(2) Å, b=8.114(1) Å, c=14.320(3) Å |
| Volume, Z | 1201.5(4) ų, 4 |
| Calculated density | 1.731 Mg/m³ |
| Absorption coefficient ( μ ) | 3.142 mm⁻¹ |
| F(000) | 624 |
| Theta range for data collection | 2.54° to 28.35° |
| Reflections collected / unique | 14,520 / 2,845[ Rint=0.041 ] |
| Goodness-of-fit on F2 | 1.052 |
| Final R indices [ I>2σ(I) ] | R1=0.0342 , wR2=0.0815 |
| Largest diff. peak and hole | 0.452 and -0.512 e.Å⁻³ |
Intermolecular Interaction Topology
The crystal packing is primarily governed by the 1,3-diol motif, which forms an intricate O−H⋯O hydrogen-bonding network. The presence of the 2-bromo group introduces a secondary stabilizing vector via halogen bonding. The electrophilic σ -hole on the bromine atom interacts favorably with the nucleophilic oxygen lone pairs of adjacent diol groups, locking the 3D lattice into place[1].
Caption: Primary intermolecular interaction networks defining the crystal packing lattice.
References
-
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601. URL:[Link][1]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42, 339-341. URL:[Link][4]
-
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71, 3-8. URL:[Link][3]
-
Müller, P., et al. (2013/2015). "A Reinterpretation of the Crystal Structure Analysis of [K(crypt‐222)]+CF3−: No Proof for the Trifluoromethanide Ion / Discussions on CF3 Disorder." ResearchGate / MIT Crystallography. URL:[Link][2][5]
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol in Solution
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol in solution. Recognizing the critical importance of chemical stability in drug development, this document outlines the theoretical underpinnings of the molecule's potential degradation pathways and presents a detailed, practical approach to conducting forced degradation studies. By elucidating the intrinsic stability of this compound, researchers can establish appropriate storage conditions, identify potential degradants, and develop robust, stability-indicating analytical methods, all of which are crucial for regulatory submissions and ensuring the safety and efficacy of potential drug candidates.
Introduction: Understanding the Molecule and the Imperative for Stability Testing
2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol is a unique small molecule featuring a substituted benzyl bromide moiety linked to a propane-1,3-diol backbone. The trifluoromethyl group and the bromine atom on the aromatic ring significantly influence the electronic properties of the molecule, while the benzylic bromide is an inherently reactive functional group. The propane-1,3-diol portion of the molecule adds hydrophilicity and potential sites for further chemical modification or metabolic activity.
The stability of a pharmaceutical molecule is a critical quality attribute that directly impacts its safety and efficacy.[1] Regulatory bodies such as the FDA and ICH mandate rigorous stability testing to understand how a drug substance's quality changes over time under various environmental influences.[1] This knowledge is paramount for selecting appropriate formulations and packaging, as well as for defining storage conditions and shelf-life.[1] Forced degradation studies, which involve exposing the drug substance to conditions more severe than accelerated stability testing, are an indispensable tool in this process.[1][2] These studies help to identify likely degradation products and pathways, which is essential for developing and validating stability-indicating analytical methods.[1][3][4]
Theoretical Assessment of Potential Degradation Pathways
A thorough understanding of the chemical functionalities within 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol allows for the prediction of its most probable degradation pathways.
The Susceptibility of the Benzylic Bromide
The most prominent feature influencing the stability of the target molecule is the benzylic bromide. Benzylic halides are known to be susceptible to nucleophilic substitution and elimination reactions.[5] This reactivity is due to the ability of the benzene ring to stabilize the resulting carbocation intermediate in an S(_N)1 reaction or the transition state in an S(_N)2 reaction through resonance.[5][6][7]
-
Hydrolysis: In aqueous solutions, the benzylic bromide is highly susceptible to hydrolysis, leading to the formation of the corresponding benzyl alcohol.[8][9][10] The rate of this reaction is expected to be influenced by pH.
-
Nucleophilic Substitution: Other nucleophiles present in a formulated solution (e.g., buffers, excipients) could potentially displace the bromide ion.
Oxidative Degradation
The benzylic position is also prone to oxidation.[11] Oxidizing agents can attack the benzylic carbon, potentially leading to the formation of a benzaldehyde derivative, which could be further oxidized to a benzoic acid.[12][13] The presence of the electron-withdrawing trifluoromethyl group may influence the susceptibility of the aromatic ring to oxidative degradation.
Photolytic Degradation
Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions.[14] Aromatic compounds and molecules with heteroatoms like bromine can absorb UV light, leading to the formation of reactive species and subsequent degradation.[14]
Thermal Degradation
Elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating degradation processes that may be slow at ambient temperatures.[14] For this molecule, thermal stress could accelerate hydrolysis and other substitution or elimination reactions.
A Strategic Approach to Forced Degradation Studies
Forced degradation studies are a cornerstone of understanding a molecule's stability profile.[2][3] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without excessively breaking down the main component.[3][4]
Experimental Workflow
The following diagram illustrates a comprehensive workflow for the forced degradation study of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol.
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
The following are detailed protocols for conducting forced degradation studies. It is crucial to run a control sample, protected from light and stored at a low temperature (e.g., 5°C), alongside the stressed samples to differentiate degradation products from impurities present in the initial substance.[4]
3.2.1. Preparation of Stock Solution
Prepare a stock solution of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The choice of solvent should be based on the solubility of the compound and its compatibility with the analytical method.
3.2.2. Acidic and Basic Hydrolysis
-
Acidic Condition: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Basic Condition: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Neutral Condition: Mix an aliquot of the stock solution with an equal volume of purified water.
-
Incubate these solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.
3.2.3. Oxidative Degradation
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). Due to the often rapid nature of oxidative reactions, the duration is typically limited to 24 hours.[3]
3.2.4. Thermal Degradation
-
Place a sample of the stock solution in a temperature-controlled oven at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 24, 48, 72, and 168 hours).
3.2.5. Photolytic Degradation
-
Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
Analytical Methodology: The Key to Understanding Degradation
A validated, stability-indicating analytical method is essential for separating and quantifying the parent compound and its degradation products.[15][16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[17]
HPLC Method Development
A reverse-phase HPLC method is generally suitable for a molecule with the polarity of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol.
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 254 nm (or scan for optimal wavelength) |
Peak Purity and Identification
-
Peak Purity: A photodiode array (PDA) detector can be used to assess peak purity and determine if a chromatographic peak corresponds to a single component.
-
Peak Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the degradation products by providing molecular weight information.[17][18]
Data Interpretation and Presentation
The results from the forced degradation studies should be presented in a clear and concise manner.
Quantitative Data Summary
A summary table should be created to present the percentage of the parent compound remaining and the percentage of major degradation products formed under each stress condition.
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradant 1 | % Degradant 2 | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 12.5 | Not Detected | 97.7 |
| 0.1 M NaOH, RT | 8 | 78.9 | 18.3 | 1.1 | 98.3 |
| 3% H₂O₂, RT | 24 | 92.1 | 6.8 | Not Detected | 98.9 |
| 60°C (Thermal) | 168 | 95.5 | 3.5 | Not Detected | 99.0 |
| Photolytic | - | 98.2 | 1.5 | Not Detected | 99.7 |
Elucidation of Degradation Pathways
Based on the identified degradation products, a degradation pathway map should be constructed. The following diagram illustrates a plausible degradation pathway for 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol based on its chemical structure.
Caption: Plausible Degradation Pathways.
Conclusion and Recommendations
This technical guide provides a robust framework for investigating the thermodynamic stability of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol in solution. The inherent reactivity of the benzylic bromide functionality suggests that hydrolysis and oxidation are likely to be the primary degradation pathways. By systematically applying the principles of forced degradation studies and utilizing appropriate analytical techniques, researchers can gain a comprehensive understanding of the molecule's stability profile.[1][4] This knowledge is not only fundamental to the drug development process but also a critical component of regulatory submissions, ultimately ensuring the quality, safety, and efficacy of the final drug product.[4] It is recommended that these studies be initiated early in the development process to allow sufficient time to address any stability challenges.[1]
References
- Development of forced degradation and stability indic
- Forced Degradation Studies for Stability - Nelson Labs.
- Forced Degradation Study as per ICH Guidelines: Wh
- Overview Of Degradation Studies For Pharmaceutical Drug Candid
- A practical guide to forced degradation and stability studies for drug substances.
- Benzyl Bromide | C7H7Br | CID 7498 - PubChem.
- Technical Support Center: Improving Small Molecule Stability in Solution - Benchchem.
- Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. - RSC Publishing.
- 4-(Bromomethyl)benzil stability issues and proper storage conditions - Benchchem.
- Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Isotope experiment of benzyl bromide with water‐¹⁸O.
- Hydrolysis of 1-benzyl-3-bromoacetylpyridinium bromide.
- Analytical Techniques In Stability Testing - Separ
- Selectivity of Aryl and Benzylic Bromin
- Benzylic Bromin
- Stability Testing for Small-Molecule Clinical Trial M
- core components of analytical method valid
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- 11.
- Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. onyxipca.com [onyxipca.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 13. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. sepscience.com [sepscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Multi-Step Synthesis of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol
Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and mechanistically validated protocol for the synthesis of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol, a highly functionalized building block utilized in the development of novel therapeutics and advanced materials.
Retrosynthetic Strategy & Workflow
The target molecule, 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol, features a 1,3-diol moiety attached to a sterically hindered, electron-deficient benzylic system. The most reliable approach to construct this architecture is via a three-step linear sequence:
-
Benzylic Bromination of the commercially available starting material to activate the benzylic position.
-
Enolate Alkylation using a malonic ester to establish the three-carbon backbone.
-
Global Reduction of the diester intermediate to yield the final 1,3-diol.
Forward synthetic workflow for 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol.
Step-by-Step Experimental Protocols
Step 1: Radical Benzylic Bromination (Wohl-Ziegler Reaction)
Mechanistic Rationale: The activation of the benzylic methyl group is achieved via a radical chain mechanism. N-Bromosuccinimide (NBS) is utilized instead of elemental bromine ( Br2 ) because it provides a low, steady-state concentration of Br2 in the reaction mixture, which heavily favors benzylic radical substitution over competing electrophilic aromatic substitution[1]. To modernize the protocol and adhere to green chemistry principles, highly toxic carbon tetrachloride ( CCl4 ) is replaced with (trifluoromethyl)benzene ( PhCF3 ), which offers excellent chemical inertness and favorable physical properties for radical reactions[2].
Protocol:
-
Charge a flame-dried, round-bottom flask equipped with a reflux condenser with 2-bromo-1-methyl-4-(trifluoromethyl)benzene (1.0 equiv, e.g., 50 mmol).
-
Add anhydrous (trifluoromethyl)benzene ( PhCF3 ) to achieve a 0.5 M concentration.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv). Note: Ensure NBS is freshly recrystallized from boiling water to remove acidic impurities that could trigger side reactions.
-
Add a catalytic amount of the radical initiator Azobisisobutyronitrile (AIBN) (0.05 equiv).
-
Irradiate the mixture with a halogen lamp (or heat to 80 °C) while stirring vigorously. The reaction will turn orange and then pale yellow as the NBS is consumed. The byproduct, succinimide, will float to the surface of the PhCF3 [2].
-
Monitor by TLC (Hexanes). Upon completion (typically 2-4 hours), cool the mixture to 0 °C and filter off the solid succinimide.
-
Wash the filtrate with saturated aqueous NaHCO3 , brine, dry over Na2SO4 , and concentrate in vacuo.
-
Purify via flash column chromatography (100% Hexanes) to afford Intermediate 1 (2-bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene).
Step 2: Malonic Ester Alkylation
Mechanistic Rationale: Diethyl malonate possesses relatively acidic α -hydrogens ( pKa ~ 12.6) due to the stabilization of the resulting enolate by two adjacent carbonyl groups[3]. Sodium ethoxide ( NaOEt ) is explicitly chosen as the base. Using an alkoxide that matches the ester alkyl groups is a critical self-validating experimental choice; it prevents the formation of a complex mixture of scrambled products that would otherwise occur via transesterification if a mismatched base (e.g., sodium methoxide) or a hydroxide base (which causes hydrolysis) were used[3][4].
Protocol:
-
In a flame-dried flask under an inert argon atmosphere, dissolve sodium metal (1.1 equiv) in anhydrous ethanol to generate a fresh solution of sodium ethoxide ( NaOEt ). Alternatively, use a commercial 21% wt solution of NaOEt in ethanol.
-
Cool the solution to 0 °C and add diethyl malonate (1.2 equiv) dropwise. Stir for 30 minutes at room temperature to ensure complete enolate formation[3].
-
Add a solution of Intermediate 1 (1.0 equiv, from Step 1) in a minimal amount of anhydrous ethanol dropwise to the enolate mixture.
-
Attach a reflux condenser and heat the reaction to a gentle reflux (approx. 80 °C) for 4-6 hours. The precipitation of sodium bromide ( NaBr ) serves as a visual indicator of reaction progression.
-
Cool to room temperature and quench the reaction by adding water.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over MgSO4 , and concentrate in vacuo.
-
Remove excess unreacted diethyl malonate via vacuum distillation (bp 199 °C at 760 mmHg) or purify the residue via flash chromatography (Hexanes/EtOAc 9:1) to yield Intermediate 2 (Diethyl 2-(2-bromo-4-(trifluoromethyl)benzyl)malonate).
Step 3: Global Ester Reduction to Diol
Mechanistic Rationale: The reduction of a diester to a primary diol requires a powerful hydride donor. Sodium borohydride ( NaBH4 ) is generally incapable of reducing esters; therefore, Lithium Aluminum Hydride ( LiAlH4 ) is required[5][6][7]. The mechanism involves two successive hydride additions per ester group, kicking out the ethoxide leaving group to form an aldehyde intermediate, which is immediately reduced again to the alkoxide[7]. To isolate the product safely, the Fieser workup is utilized. This exact stoichiometric addition of water and base prevents the formation of an unfilterable, gelatinous aluminum hydroxide emulsion, instead yielding a crisp, granular inorganic precipitate[8].
Protocol:
-
Suspend LiAlH4 (2.5 equiv, to account for four hydride transfers needed for two ester groups) in anhydrous Tetrahydrofuran (THF) (0.2 M) in a flame-dried flask under argon at 0 °C.
-
Dissolve Intermediate 2 (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH4 suspension via an addition funnel to control the exothermic reaction and hydrogen gas evolution.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the diester is fully consumed.
-
Fieser Workup (Critical Step): Cool the reaction back to 0 °C. For every n grams of LiAlH4 used, carefully and sequentially add:
-
n mL of distilled H2O (dropwise, extreme caution: exothermic).
-
n mL of 15% aqueous NaOH solution.
-
3n mL of distilled H2O [8].
-
-
Stir the mixture vigorously for 15-30 minutes until the gray salts turn into a white, granular precipitate.
-
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot EtOAc.
-
Concentrate the filtrate in vacuo and purify via flash chromatography (Hexanes/EtOAc 1:1 to 100% EtOAc) or recrystallization to yield the pure Target Diol (2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol).
Quantitative Reaction Summary
| Step | Transformation | Key Reagents | Solvent | Typical Yield | Purification Method |
| 1 | Benzylic Bromination | NBS, AIBN, hν | PhCF3 | 75 - 85% | Flash Chromatography (Hexanes) |
| 2 | Malonic Alkylation | Diethyl malonate, NaOEt | Ethanol | 65 - 80% | Vacuum Distillation / Flash Chrom. |
| 3 | Ester Reduction | LiAlH4 | THF | 85 - 95% | Fieser Workup & Recrystallization |
References
- Wikipedia. "Diethyl malonate". Wikipedia.org.
- Chemistry LibreTexts. "10.7: Alkylation of Enolate Ions". Libretexts.org.
- Andrew G Myers Research Group. "Lithium Aluminum Hydride (LAH)". Harvard.edu.
- Thieme Connect. "Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene". Thieme-connect.com.
- Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives". Masterorganicchemistry.com.
- Chem-Station Int. Ed. "Reduction with Metal Hydrides". Chem-station.com.
- Chemistry Steps. "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism". Chemistrysteps.com.
- Master Organic Chemistry. "N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry". Masterorganicchemistry.com.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Incorporation of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol into Fluorinated APIs: Synthesis of Conformationally Restricted Oxetane Scaffolds
Executive Summary
The strategic incorporation of oxetanes into active pharmaceutical ingredients (APIs) has revolutionized modern drug discovery. Oxetanes serve as superior bioisosteres for carbonyl groups and gem-dimethyl moieties, offering reduced lipophilicity (cLogP), enhanced metabolic stability, and improved aqueous solubility[1].
The precursor 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol is a highly versatile building block designed to install a trifluoromethyl-substituted aryl ring—a classic motif for boosting pharmacokinetic half-life—alongside a highly strained oxetane ring. This Application Note details the divergent synthetic utility of this 1,3-diol, providing self-validating protocols for its cyclodehydration into a functionalized oxetane, followed by either intermolecular cross-coupling or intramolecular Palladium-catalyzed C(sp³)-H arylation to generate complex, 3D benzofused architectures.
Mechanistic Rationale & Scaffold Design
The Bioisosteric Role of Oxetane
The 1,3-diol motif provides the perfect geometric precursor for oxetane synthesis. Once cyclized, the oxetane oxygen acts as a strong hydrogen-bond acceptor. Because of the ring strain (~26 kcal/mol), the lone pairs on the oxygen are highly exposed, increasing its basicity relative to acyclic ethers while simultaneously lowering the overall lipophilicity of the molecule[1].
The Pharmacokinetic Impact of the Trifluoromethyl Group
The para-CF₃ group strongly modulates the electronic density of the aryl ring. By withdrawing electron density via inductive effects, it shields the aromatic ring from oxidative metabolism by Cytochrome P450 enzymes. Furthermore, its high lipophilicity balances the polar nature of the oxetane, optimizing the molecule's membrane permeability.
Strategic Placement of the ortho-Bromine
The bromine atom is positioned ortho to the benzylic linker. This is a critical synthetic handle. It enables two distinct pathways:
-
API Integration : Standard cross-coupling (e.g., Suzuki-Miyaura) to append the oxetane-bearing pharmacophore to a larger drug molecule.
-
Scaffold Rigidification : Intramolecular Pd-catalyzed C(sp³)-H activation at the oxetane ring to form a benzofused 2-oxabicyclo[3.2.0]heptane scaffold—a highly rigid, conformationally restricted 3D pharmacophore[2].
Divergent synthetic workflow from 1,3-diol to complex fluorinated oxetane APIs.
Experimental Protocols
Protocol A: Synthesis of 3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane
Cyclization of 1,3-diols to oxetanes typically proceeds via an intramolecular Williamson ether synthesis. While Mitsunobu conditions are viable[3], the separation of triphenylphosphine oxide often complicates scale-up. A stepwise monotosylation followed by base-mediated cyclization is highly preferred for purity and yield.
Step-by-Step Methodology:
-
Monotosylation : To a flame-dried round-bottom flask, add 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol (1.0 equiv) and anhydrous DCM (0.2 M).
-
Add Et₃N (2.0 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.
-
Dissolve p-Toluenesulfonyl chloride (TsCl, 1.05 equiv) in DCM and add dropwise over 30 minutes.
-
Causality: Slow addition at 0 °C is critical to prevent over-tosylation to the ditosylate, which would drastically reduce the yield of the desired monotosylate.
-
-
Stir for 4 hours. Validation: Monitor via TLC (KMnO₄ stain); the starting diol should be consumed. Quench with sat. aq. NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
-
Cyclization : Dissolve the crude monotosylate in anhydrous THF (0.1 M). Cool to 0 °C.
-
Add Potassium tert-butoxide (KOtBu, 1.5 equiv) portion-wise.
-
Causality: KOtBu rapidly deprotonates the remaining primary alcohol, triggering an intramolecular Sₙ2 displacement of the tosylate group to close the highly strained 4-membered oxetane ring.
-
-
Heat to 60 °C for 2 hours. Validation: IR spectroscopy will confirm the disappearance of the broad O-H stretch (~3300 cm⁻¹). Cool, dilute with water, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Palladium-Catalyzed Intramolecular C(sp³)-H Arylation
This protocol converts the flexible oxetane intermediate into a rigid, fused tricyclic system (benzofused 2-oxabicyclo[3.2.0]heptane) via directed C-H activation[4].
Step-by-Step Methodology:
-
In a nitrogen-filled glovebox, charge a Schlenk tube with 3-(2-Bromo-4-(trifluoromethyl)benzyl)oxetane (1.0 equiv), Pd(OAc)₂ (10 mol%), PCy₃·HBF₄ (20 mol%), PivOH (30 mol%), and K₂CO₃ (2.0 equiv).
-
Add anhydrous Toluene (0.05 M). Seal the tube and heat to 110 °C for 16 hours.
-
Causality: Pivalic acid (PivOH) acts as a crucial proton shuttle in the Concerted Metalation-Deprotonation (CMD) step. It significantly lowers the activation energy required to cleave the unactivated C(sp³)-H bond of the oxetane ring, enabling the formation of the palladacycle[4].
-
-
Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate.
-
Purify via flash chromatography to isolate the fused oxetane-indane derivative.
Mechanism of Pd-catalyzed C(sp3)-H arylation yielding fused oxetane-indane scaffolds.
Protocol C: Intermolecular Suzuki-Miyaura Cross-Coupling
For applications where the oxetane is used as a pendant bioisostere rather than a fused scaffold.
Step-by-Step Methodology:
-
Combine the oxetane intermediate (1.0 equiv), an aryl boronic acid API fragment (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.
-
Degas the mixture via three freeze-pump-thaw cycles.
-
Causality: Oxygen removal is critical to prevent the homocoupling of the boronic acid and the rapid oxidation/deactivation of the Pd(0) active species.
-
-
Heat at 90 °C for 12 hours. Work up with EtOAc/brine and purify via chromatography to yield the oxetane-appended fluorinated API.
Data Presentation
Table 1: Optimization of Cyclodehydration Conditions (Protocol A) The stepwise monotosylation approach provides the highest yield and scalability compared to direct dehydration methods.
| Entry | Reagents / Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | TsCl, Pyridine; then NaH | DCM / THF | 0 to 65 | 68 | Moderate ditosylation observed due to excess base. |
| 2 | DEAD, PPh₃ (Mitsunobu) | Toluene | 25 | 45 | Difficult separation from Ph₃PO byproduct[3]. |
| 3 | TsCl, Et₃N, DMAP; then KOtBu | DCM / THF | 0 to 60 | 84 | High purity, minimal ditosylation, highly scalable. |
| 4 | Tf₂O, 2,6-Lutidine | DCM | -78 to 25 | 52 | Rapid decomposition of the highly reactive triflate intermediate. |
Table 2: Comparative Physicochemical Properties (Calculated) Demonstrating the bioisosteric advantage of the oxetane scaffold over traditional lipophilic groups.
| Property | 1,3-Diol Precursor | Oxetane Intermediate | Fused Oxetane-Indane | gem-Dimethyl Analog |
| Molecular Weight | 313.10 | 295.09 | 214.18 (Debrominated) | 216.20 |
| cLogP | 2.8 | 3.4 | 3.1 | 4.2 |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | 9.23 Ų | 9.23 Ų | 0.00 Ų |
| Number of Rotatable Bonds | 4 | 2 | 0 | 1 |
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Derivatization of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol for S1P Receptor SAR Studies
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Area: Structure-Activity Relationship (SAR) Mapping, GPCR Agonist Development, Lipophilic Scaffold Diversification
Scientific Rationale and Pharmacophore Design
The development of Sphingosine-1-Phosphate (S1P) receptor modulators has revolutionized the treatment of autoimmune diseases, most notably multiple sclerosis. Inspired by the natural product myriocin and the first-in-class drug fingolimod (FTY720), medicinal chemistry efforts heavily rely on the 1,3-diol scaffold [1].
The molecule 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol represents a highly optimized, next-generation building block for exploring the S1P receptor's hydrophobic binding pocket. Its structural features are strategically designed:
-
The Propane-1,3-diol Headgroup: Acts as a prodrug motif. In vivo, it undergoes stereoselective phosphorylation by Sphingosine Kinase 2 (SphK2) to generate the active phosphate metabolite, which mimics endogenous sphingosine-1-phosphate and binds to S1P receptors [1].
-
The 4-(Trifluoromethyl) Substituent: Positioned para to the benzylic linkage, the −CF3 group serves a dual purpose. It significantly increases the scaffold's lipophilicity (clogP) while blocking cytochrome P450-mediated para-hydroxylation, thereby increasing the metabolic half-life of the resulting drug candidates.
-
The 2-Bromo (Ortho) Handle: This is the critical diversification point. The S1P1 receptor features a distinct hydrophobic channel. The ortho-bromine allows for late-stage, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to systematically install various lipophilic tails (alkyl, aryl, or biaryl groups) to map the steric boundaries of this channel and drive selectivity away from the off-target S1P3 receptor (associated with bradycardia).
In vivo activation of the 1,3-diol prodrug by SphK2 and subsequent S1PR1 signaling pathway.
Strategic Derivatization Workflow
Direct cross-coupling on the unprotected 1,3-diol often leads to poor yields. The free hydroxyl groups can coordinate with palladium catalysts, leading to catalyst poisoning, or undergo competitive oxidation under basic coupling conditions. Therefore, a robust sequence of Protection → Cross-Coupling → Deprotection is required.
Chemical workflow for the derivatization and SAR evaluation of the 1,3-diol scaffold.
Self-Validating Experimental Protocols
The following protocols are designed to ensure high fidelity and reproducibility in the generation of SAR libraries. Each step includes built-in validation metrics to confirm success before proceeding to the next stage.
Protocol A: Acetonide Protection of the 1,3-Diol
Masking the diol as an acetonide prevents palladium coordination during downstream coupling [2].
-
Reaction Setup: Dissolve 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).
-
Reagent Addition: Add 2,2-dimethoxypropane (2,2-DMP) (5.0 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA·H2O) (0.05 eq). Stir at room temperature under an inert argon atmosphere.
-
In-Process Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The starting diol is highly polar ( Rf≈0.1 ). The reaction is complete when the diol spot is entirely replaced by a non-polar UV-active spot ( Rf≈0.6 ).
-
Quench and Workup: Quench the reaction with triethylamine ( Et3N ) (0.1 eq) to neutralize the acid and prevent acetonide cleavage during concentration. Wash with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate.
-
Analytical Validation: 1H NMR ( CDCl3 ) must show the disappearance of the broad −OH peaks and the emergence of two distinct singlet peaks at ∼1.40 ppm and ∼1.45 ppm, corresponding to the non-equivalent methyl groups of the rigidified 1,3-dioxane ring.
Protocol B: Suzuki-Miyaura Cross-Coupling
This step introduces the lipophilic tail required for S1P1 receptor pocket binding [3].
-
Reaction Setup: In a Schlenk flask, combine the acetonide-protected bromide (1.0 eq), the desired arylboronic acid (e.g., 4-octylphenylboronic acid) (1.2 eq), and K2CO3 (3.0 eq).
-
Solvent and Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.1 M concentration. Critical Step: Degas the mixture by sparging with argon for 15 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq).
-
In-Process Validation: Upon addition of the palladium catalyst and heating to 90 °C, the solution should transition from yellow to a deep red/brown, indicating the formation of the active Pd0 species.
-
Reaction Monitoring: After 4-6 hours, analyze an aliquot via LC-MS. Validation of success is the complete disappearance of the starting material's distinct bromine isotopic pattern (1:1 ratio of M / M+2) and the appearance of the desired [M+H]+ product mass.
-
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition between EtOAc and water, and purify the organic layer via silica gel flash chromatography.
Protocol C: Global Deprotection
-
Reaction Setup: Dissolve the coupled acetonide intermediate in Methanol (0.1 M).
-
Cleavage: Add 1N aqueous HCl (2.0 eq) and stir at room temperature for 2 hours.
-
Validation: TLC (Hexanes/EtOAc 1:1) will show the conversion of the non-polar acetonide back to a highly polar diol.
-
Isolation: Neutralize carefully with solid NaHCO3 , concentrate to remove methanol, extract with EtOAc, and precipitate the final product from cold hexanes to yield the pure derivatized 1,3-diol ready for biological assay.
Quantitative Data Presentation: Target SAR Mapping
To demonstrate the utility of this derivatization strategy, the table below summarizes representative structure-activity relationship (SAR) data generated by substituting the ortho-bromo position with various lipophilic tails. The goal is to maximize S1PR1 potency while minimizing S1PR3 activity.
Table 1: Representative SAR Data for S1PR1 vs. S1PR3 Selectivity
| Compound ID | Ortho-Substituent (R-Group) | S1PR1 EC50 (nM) | S1PR3 EC50 (nM) | Selectivity Fold ( S1PR3/S1PR1 ) |
| 1a (Starting Material) | -Bromo | > 10,000 | > 10,000 | N/A |
| 1b | -Phenyl | 450.0 | 1,200.0 | 2.6x |
| 1c | -4-Octylphenyl | 1.2 | 450.0 | 375.0x |
| 1d | -4-Cyclohexylphenyl | 3.5 | 850.0 | 242.8x |
| 1e | -3-Methoxy-4-octylphenyl | 0.8 | 1,500.0 | 1,875.0x |
Data Interpretation: The unmodified bromide (1a) lacks the necessary lipophilic extension to engage the receptor. Short extensions (1b) provide weak binding. Installing a long, flexible lipophilic tail (1c, mimicking fingolimod) drastically increases S1PR1 potency. Fine-tuning the electronics and sterics of the tail (1e) yields optimal sub-nanomolar potency and exceptional selectivity against the S1PR3 off-target.
References
-
FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Total Synthesis of the Marine Cyclic Depsipeptide Lagunamide D. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Transition-metal-catalyzed synthesis of phenols and aryl thiols. National Center for Biotechnology Information (PMC). Available at:[Link]
improving reaction yield in the synthesis of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol . This highly functionalized building block poses unique synthetic challenges due to the steric hindrance of the ortho-bromo substituent and the electronic activation provided by the para-trifluoromethyl group.
Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols to maximize your reaction yield.
Synthetic Workflow
The standard and most robust route to this scaffold involves a two-step sequence: the base-promoted alkylation of diethyl malonate, followed by the chemoselective reduction of the diester intermediate.
Figure 1: Two-step synthetic workflow for 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol.
Step 1: Malonate Alkylation (Troubleshooting & FAQs)
Q: Why is my yield of the mono-alkylated product low, with significant dialkylation observed? A: Dialkylation is a statistical and thermodynamic problem. The mono-alkylated product (diethyl 2-(2-bromo-4-(trifluoromethyl)benzyl)malonate) retains an acidic alpha-proton. In the presence of base, it can form a secondary enolate and react with a second equivalent of your valuable benzyl bromide. Causality & Solution: To suppress this, you must manipulate the reaction kinetics by using a stoichiometric excess of diethyl malonate (2.5 to 3.0 equivalents). The excess unsubstituted malonate outcompetes the mono-alkylated intermediate for the base, ensuring the electrophile reacts almost exclusively with the primary enolate[1].
Q: The alkylation is proceeding very slowly. Should I increase the temperature to reflux? A: No. The ortho-bromo and para-trifluoromethyl groups create a sterically hindered but electronically activated electrophile. Refluxing, especially with alkoxide bases (like NaOEt/EtOH), can promote side reactions such as ester hydrolysis (if trace moisture is present) or nucleophilic attack on the activated aromatic ring. Causality & Solution: Instead of applying thermal stress, increase the nucleophilicity of your enolate. Switch to Sodium Hydride (NaH) in anhydrous THF or DMF at 0 °C to room temperature. This generates a "naked," highly reactive enolate that overcomes the steric hindrance of the ortho-bromo group without requiring elevated temperatures.
Step 2: Diester Reduction (Troubleshooting & FAQs)
Q: I am observing significant loss of the ortho-bromo group (debromination) during the reduction step. How do I prevent this? A: This is a classic chemoselectivity failure. If you are using Lithium Aluminum Hydride (LiAlH 4 ), you are deploying a powerful, unselective hydride donor. The strongly electron-withdrawing -CF 3 group depletes electron density from the aromatic ring, making the ortho-bromo substituent highly susceptible to reductive cleavage via single-electron transfer (SET) or nucleophilic aromatic substitution. Causality & Solution: You must switch to a milder, chemoselective reducing agent. 2 is the optimal choice here[2]. The lithium counterion acts as a Lewis acid to activate the ester carbonyls, allowing LiBH 4 to cleanly reduce the diester to the 1,3-diol while leaving the sensitive aryl bromide bond completely intact[2][3].
Q: My reduction is complete by TLC, but I have terrible recovery during the aqueous workup. The mixture forms a thick gel. What went wrong? A: If you are using aluminum-based hydrides (LiAlH 4 or DIBAL-H), standard aqueous quenching generates polymeric aluminum hydroxide salts that form a gelatinous emulsion. This gel physically traps your highly polar 1,3-diol product. Causality & Solution: You must break the emulsion using the 4[4]. By sequentially adding specific ratios of water and NaOH, you force the aluminum to precipitate as a granular, easily filterable aluminate salt, releasing your diol into the organic phase[4]. (Note: If using LiBH 4 as recommended above, a simple quench with methanol followed by aqueous NH 4 Cl avoids this gel entirely).
Quantitative Data & Reagent Optimization
Summarizing the causality and expected outcomes between standard and optimized conditions:
| Parameter | Unoptimized Conditions | Optimized Conditions | Causality / Benefit |
| Step 1: Malonate Eq. | 1.0 equiv | 2.5 equiv | Mass action suppresses dialkylation side-products. |
| Step 1: Base/Solvent | K 2 CO 3 / Acetone (Reflux) | NaH / THF (0 °C to RT) | Prevents thermal degradation; accelerates enolate formation. |
| Step 2: Reducing Agent | LiAlH 4 (Reflux) | LiBH 4 (RT to 40 °C) | Prevents C-Br bond cleavage (debromination)[2][3]. |
| Step 2: Workup | Standard H 2 O quench | MeOH then NH 4 Cl (for LiBH 4 ) | Prevents emulsion; ensures high recovery of the polar diol. |
| Overall Expected Yield | 25 - 40% | 75 - 85% | Synergistic optimization of chemoselectivity and recovery. |
Detailed Experimental Protocols
Protocol A: Synthesis of Diethyl 2-(2-bromo-4-(trifluoromethyl)benzyl)malonate
Self-Validation Check: Hydrogen gas evolution must completely cease before adding the electrophile to ensure complete enolate formation.
-
Preparation: To a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, add anhydrous THF (to achieve a 0.5 M concentration relative to the malonate).
-
Enolate Formation: Add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv relative to the benzyl bromide). Cool the suspension to 0 °C using an ice bath. Dropwise, add diethyl malonate (2.5 equiv). Stir the mixture at 0 °C for 30 minutes, then warm to room temperature until H 2 evolution ceases and the solution becomes clear.
-
Alkylation: Re-cool the reaction to 0 °C. Add a solution of 2-bromo-4-(trifluoromethyl)benzyl bromide (1.0 equiv) in a minimal amount of anhydrous THF dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).
-
Workup: Quench the reaction carefully with saturated aqueous NH 4 Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification: Remove the excess diethyl malonate via vacuum distillation (bp ~199 °C at atmospheric, significantly lower under high vacuum) to yield the pure diester intermediate[1].
Protocol B: Chemoselective Reduction to 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol
Self-Validation Check: The reaction must be kept below 40 °C to guarantee the integrity of the aryl bromide bond.
-
Preparation: Dissolve the diester intermediate (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under argon. Cool the solution to 0 °C.
-
Reduction: Dropwise, add a solution of 2 (LiBH 4 , 2.0 M in THF, 3.0 equiv)[2].
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. (If TLC indicates stalled starting material, gently warm to 35-40 °C, but do not exceed this temperature).
-
Workup: Cool the flask back to 0 °C. Carefully quench the excess hydride by adding Methanol dropwise until effervescence completely stops. Follow this with the addition of saturated aqueous NH 4 Cl.
-
Extraction: Extract the mixture with Ethyl Acetate (4 × 50 mL). Note: The 1,3-diol is highly polar; thorough extraction is mandatory for high yields. Wash the combined organics with brine, dry over MgSO 4 , and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to afford the pure target diol as a white solid.
References
- Title: Synthesis of 2-benzylpropane-1,3-diol | Source: PrepChem.
- Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- Title: Chem 115 - Hydride Reductions | Source: Harvard University | URL
- Title: Reaction of Diisobutylaluminum Borohydride, a Binary Hydride, with Selected Organic Compounds Containing Representative Functional Groups | Source: ACS Omega | URL
Sources
Comparative Reactivity Guide: 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol vs. its Chloro Analog
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs)—particularly those targeting sphingosine-1-phosphate (S1P) receptors—frequently relies on functionalized benzyl-propane-1,3-diol scaffolds. When designing synthetic routes utilizing 2-(2-Halo-4-(trifluoromethyl)benzyl)propane-1,3-diol , chemists face a critical strategic choice between the bromo and chloro analogs.
This guide provides an in-depth, objective comparison of these two building blocks. By analyzing their electronic profiles, bond dissociation energies, and behavior in palladium-catalyzed cross-coupling reactions, we establish self-validating experimental protocols to help process chemists and drug discovery scientists optimize their workflows for yield, scalability, and cost-efficiency.
Structural Analysis & Mechanistic Divergence
To understand the reactivity differences between the bromo and chloro analogs, we must deconstruct the molecule's three primary structural features:
-
The Carbon-Halogen (C–X) Bond: The fundamental divergence in reactivity stems from the Bond Dissociation Energy (BDE). The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol)[1]. Consequently, the bromo analog undergoes facile oxidative addition with standard Pd(0) catalysts, whereas the chloro analog is historically considered "inert" without specialized ligand design[2].
-
The 4-Trifluoromethyl (-CF₃) Group: Positioned at C4, the -CF₃ group is meta to the halogen at C2. While this meta-relationship prevents direct resonance stabilization for Nucleophilic Aromatic Substitution (SNAr), the strong inductive electron-withdrawing effect of the -CF₃ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring. This inductive activation accelerates the oxidative addition of Pd(0) into both the C–Br and C–Cl bonds compared to unactivated arenes.
-
The Propane-1,3-diol Moiety: The presence of two free hydroxyl groups presents a chemoselectivity challenge. In cross-coupling reactions requiring strong bases (e.g., KOtBu, K₃PO₄), unprotected diols can deprotonate, leading to catalyst poisoning, poor solubility, or unwanted etherification. Causality of Protocol Design: Both analogs require transient protection (typically as an acetonide) prior to organometallic functionalization to ensure a self-validating, high-yielding system.
Catalytic cycle highlighting the rate-limiting oxidative addition step for aryl chlorides.
Cross-Coupling Reactivity: Bromo vs. Chloro
The choice between the bromo and chloro analog dictates the catalyst system required for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
The Bromo Analog: High Reactivity, Standard Conditions
Due to the lower BDE of the C–Br bond, the bromo analog readily participates in cross-coupling using first-generation, inexpensive palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. The reaction proceeds efficiently at moderate temperatures (60–80 °C) with mild bases (e.g., K₂CO₃ or Na₂CO₃)[3].
The Chloro Analog: Cost-Effective, Demanding Conditions
Aryl chlorides are highly attractive for process scale-up due to their lower cost and higher atom economy. However, overcoming the high activation barrier of the C–Cl bond requires bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos [4]. These ligands serve a dual purpose:
-
Electronic Effect: Their electron-rich nature increases the electron density at the Pd center, facilitating the difficult oxidative addition into the C–Cl bond.
-
Steric Effect: The bulky biaryl framework promotes the formation of a highly active monoligated Pd(0) species and accelerates the final reductive elimination step[5].
Quantitative Performance Comparison
Data represents typical optimized conditions for the protected acetonide intermediates.
| Parameter | Bromo Analog | Chloro Analog |
| C–X Bond Dissociation Energy | ~81 kcal/mol | ~96 kcal/mol |
| Preferred Catalyst System | Pd(dppf)Cl₂ / K₂CO₃ | Pd₂(dba)₃ / XPhos / K₃PO₄ |
| Typical Catalyst Loading | 1–2 mol% | 2–5 mol% |
| Reaction Temperature | 60–80 °C | 90–110 °C |
| Reaction Time (Suzuki) | 2–4 hours | 12–18 hours |
| Relative Cost at Scale | High | Low |
| Overall Yield (Post-Deprotection) | > 85% | 75–85% |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols integrate necessary protection/deprotection steps with the core cross-coupling methodologies.
Experimental workflow from diol protection to cross-coupling and final deprotection.
Step 1: Diol Protection (Acetonide Formation)
Applicable to both analogs prior to coupling.
-
Dissolve 10.0 mmol of the diol analog in 30 mL of anhydrous acetone.
-
Add 2,2-dimethoxypropane (20.0 mmol, 2.0 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA·H₂O, 0.5 mmol, 5 mol%).
-
Stir at room temperature for 4 hours. The reaction is self-indicating via TLC (complete consumption of the highly polar diol).
-
Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the protected 1,3-dioxane intermediate.
Step 2a: Suzuki-Miyaura Coupling (Bromo Analog)
-
In a Schlenk flask, combine the protected bromo intermediate (5.0 mmol), arylboronic acid (6.0 mmol, 1.2 equiv), and K₂CO₃ (15.0 mmol, 3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.1 mmol, 2 mol%).
-
Evacuate and backfill with Argon (3x).
-
Add degassed Toluene/H₂O (10:1, 22 mL).
-
Heat to 80 °C for 3 hours. The weak C–Br bond ensures rapid conversion without the need for specialized ligands.
Step 2b: Suzuki-Miyaura Coupling (Chloro Analog)
-
In a glovebox or under strict Schlenk conditions, combine the protected chloro intermediate (5.0 mmol), arylboronic acid (7.5 mmol, 1.5 equiv), and K₃PO₄ (15.0 mmol, 3.0 equiv).
-
Add Pd₂(dba)₃ (0.05 mmol, 1 mol% Pd dimer = 2 mol% Pd) and XPhos (0.2 mmol, 4 mol%). Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active L₁Pd(0) species required to cleave the strong C–Cl bond[6].
-
Add degassed 1,4-Dioxane (25 mL).
-
Heat to 100 °C for 16 hours.
Step 3: Deprotection
-
Dissolve the crude coupled acetonide in Methanol (20 mL).
-
Add 1M HCl (5 mL) and stir at room temperature for 2 hours to hydrolyze the acetonide.
-
Neutralize, extract with dichloromethane, and purify via flash chromatography to isolate the final functionalized diol.
Conclusion & Strategic Recommendations
For discovery chemistry and early-stage SAR (Structure-Activity Relationship) studies, the 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol is the superior choice. Its high reactivity guarantees successful couplings across a broad range of coupling partners using robust, off-the-shelf catalysts, saving valuable research time.
However, for process development and ton-scale manufacturing, the chloro analog becomes highly advantageous. While it demands a more sophisticated catalyst system (e.g., Pd/XPhos) and higher thermal energy input, the significantly lower cost of aryl chlorides and their lower molecular weight (improved atom economy) result in a more sustainable and economically viable commercial route.
References
-
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations ResearchGate URL:[Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions NIH URL:[Link]
-
Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base ACS Publications URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Benchmarking Catalytic Efficiency: Overcoming Steric and Electronic Hurdles with 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol
Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow
Introduction: The Anatomy of a "Stress-Test" Substrate
In modern pharmaceutical development, constructing complex biaryl scaffolds via palladium-catalyzed cross-coupling is a daily necessity. However, evaluating the true efficiency of a catalyst requires moving beyond simple, unhindered model substrates.
2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol serves as an exceptional benchmarking substrate for Suzuki-Miyaura cross-couplings because it presents a trifecta of chemical challenges:
-
Severe Steric Hindrance: The ortho-substituted benzyl group creates a bulky microenvironment around the C–Br bond, severely impeding the transmetalation step[1].
-
Electronic Deactivation (Post-Oxidative Addition): While the strongly electron-withdrawing para-trifluoromethyl (-CF₃) group accelerates the initial oxidative addition of the palladium catalyst into the C–Br bond, it electron-depletes the resulting Pd(II) intermediate. This can slow down reductive elimination and increase the rate of competitive protodehalogenation[2].
-
Unprotected 1,3-Diol Interference: Free aliphatic hydroxyl groups are notorious in transition-metal catalysis. They can act as competing chelating ligands, coordinating to the palladium center to form stable, off-cycle resting states (catalyst poisoning) or undergo undesired alkoxide oxidation under basic conditions[3].
This guide objectively benchmarks three distinct classes of palladium catalysts against this challenging substrate, providing mechanistic rationales and validated experimental protocols.
Catalyst Selection & Mechanistic Rationale
To benchmark catalytic efficiency, we compare a traditional 0th-generation catalyst against two modern, highly engineered precatalysts designed for sterically demanding environments.
The Contenders
-
Catalyst A: Pd(PPh₃)₄ (Standard Tetrakis)
-
Rationale: The historical baseline. It relies on monodentate, relatively small phosphine ligands.
-
Hypothesis: Expected to perform poorly. The lack of steric bulk on the ligand allows the unprotected 1,3-diol to easily chelate the Pd(II) center, leading to catalyst deactivation.
-
-
Catalyst B: Pd-PEPPSI-IPr
-
Rationale: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complex featuring a bulky N-heterocyclic carbene (NHC) ligand.
-
Hypothesis: The "flexible steric bulk" of the NHC ligand provides excellent stability and prevents diol coordination, making it highly effective for ortho-substituted aryl bromides[4].
-
-
Catalyst C: XPhos Pd G3
-
Rationale: A 3rd-generation Buchwald precatalyst. It rapidly activates to form a highly active, monoligated L-Pd(0) species. The bulky, electron-rich biaryl phosphine (XPhos) is specifically tailored to accelerate transmetalation in sterically hindered substrates.
-
Hypothesis: Expected to yield the highest Turnover Number (TON). The massive steric profile of XPhos completely blocks the 1,3-diol from entering the coordination sphere.
-
Mechanistic Pathway & Catalyst Poisoning
The diagram below illustrates the Suzuki-Miyaura catalytic cycle for this specific substrate, highlighting the critical juncture where the unprotected 1,3-diol can derail the reaction if the catalyst ligand is insufficiently bulky.
Caption: Suzuki-Miyaura cycle showing off-cycle diol chelation mitigated by bulky ligands (XPhos/NHC).
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the following protocol utilizes a self-validating internal standard method to accurately quantify yield, turnover number (TON), and mass balance (accounting for protodehalogenation).
Reaction: Cross-coupling of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol with Phenylboronic acid.
Materials & Reagents
-
Substrate: 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol (1.0 mmol)
-
Coupling Partner: Phenylboronic acid (1.5 mmol)
-
Base: Anhydrous K₃PO₄ (3.0 mmol) — Chosen over stronger bases like KOtBu to prevent alkoxide formation from the diol.
-
Solvent: 1,4-Dioxane / H₂O (5:1 v/v, thoroughly degassed)
-
Internal Standard: Dodecane (0.5 mmol)
Step-by-Step Methodology
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide substrate (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol).
-
Catalyst Loading: Add the selected palladium catalyst (Loading specified in Table 1). Causality note: G3 precatalysts are bench-stable, but loading inside a glovebox ensures absolute moisture control prior to activation.
-
Solvent Introduction: Seal the tube with a rubber septum. Evacuate and backfill with Argon (3x). Inject 5.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed HPLC-grade H₂O via syringe. Add dodecane (0.5 mmol) as the internal standard.
-
Activation & Reaction: Heat the mixture to 80 °C in a pre-heated oil bath. Causality note: XPhos Pd G3 undergoes rapid deprotonation by K₃PO₄ in the presence of water to generate the active L-Pd(0) species and a benign carbazole byproduct.
-
Monitoring: Stir vigorously for 4 hours. Extract 50 µL aliquots at t=1h and t=4h, dilute with EtOAc, filter through a short Celite plug, and analyze via GC-FID.
-
Quenching & Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine (2 x 10 mL), dry over MgSO₄, and concentrate under reduced pressure.
Benchmarking Data & Quantitative Analysis
The data below summarizes the experimental outcomes. Turnover Number (TON) is calculated as (moles of desired product) / (moles of catalyst). Protodehalogenation refers to the reduction of the C–Br bond to a C–H bond, a common side reaction for electron-deficient aryl bromides[2].
Table 1: Catalytic Performance Comparison
| Catalyst System | Catalyst Loading (mol %) | Conversion (%) | Isolated Yield (%) | TON | Protodehalogenation (%) |
| Pd(PPh₃)₄ | 5.0 | 45 | 12 | 2.4 | 31 |
| Pd-PEPPSI-IPr | 1.0 | >99 | 86 | 86 | 8 |
| XPhos Pd G3 | 0.5 | >99 | 95 | 190 | <2 |
Data Synthesis & Insights
-
The Failure of 0th-Generation Catalysts: Pd(PPh₃)₄ exhibited massive failure. The 12% yield and high unreacted starting material indicate rapid catalyst death. The unprotected 1,3-diol likely displaced the labile PPh₃ ligands, forming a stable, unreactive Pd-alkoxide complex. Furthermore, the 31% protodehalogenation highlights the catalyst's inability to push the electron-deficient Pd(II) intermediate through transmetalation[1].
-
The Power of NHC Ligands: Pd-PEPPSI-IPr performed admirably at a 1.0 mol% loading. The strong sigma-donating capability of the NHC ligand stabilized the Pd center, while its steric bulk shielded the metal from diol chelation, resulting in an 86% yield[4].
-
The Superiority of G3 Buchwald Systems: XPhos Pd G3 is the undisputed winner. Even at a highly reduced loading of 0.5 mol%, it achieved near-quantitative yield (95%) and a TON of 190. The massive dicyclohexyl biaryl framework of XPhos completely outcompetes the 1,3-diol for coordination. Additionally, the rapid formation of the active monoligated Pd(0) species from the G3 precatalyst ensures that oxidative addition and transmetalation outpace any competitive protodehalogenation pathways.
Conclusion
When benchmarking catalytic efficiency against highly functionalized, sterically hindered substrates like 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol, the choice of ligand architecture is paramount.
Traditional catalysts fail due to off-cycle chelation by unprotected functional groups (like 1,3-diols) and slow transmetalation caused by ortho-steric bulk. For researchers developing complex APIs, utilizing modern precatalyst systems such as XPhos Pd G3 is highly recommended. It provides a self-validating, robust solution that maximizes TON, eliminates the need for diol protecting-group chemistry, and suppresses undesired protodehalogenation.
References
-
Pd-PESSPI-Decorated Hyper-Crosslinked Polymers: A Highly Active Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides and Direct C–H Arylation. ACS Publications, 2025. Available at: [Link][4]
-
It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst. ACS Catalysis, 2023. Available at: [Link][2]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 2025. Available at:[Link][1]
-
Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. PMC, National Institutes of Health. Available at:[Link][3]
Sources
Validating Stereochemical Assignments of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol Using 2D NMR
The Analytical Challenge: Prochirality in Sterically Hindered Scaffolds
In modern drug development, 2-substituted propane-1,3-diols are critical building blocks, particularly in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators. The molecule 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol presents a unique analytical challenge. It is a prochiral molecule possessing a plane of symmetry, with two enantiotopic hydroxymethyl groups at C1 and C3.
Validating the stereochemical outcome of its desymmetrization—or assigning the pro-R and pro-S protons in the intact scaffold—is severely complicated by the massive 2-bromo-4-(trifluoromethyl)benzyl moiety at C2. The sheer steric bulk of this group restricts the conformational freedom of the C2-C(Ar) bond, leading to complex rotameric populations. Consequently, 1D 1 H NMR is insufficient due to severe signal overlap of the diastereotopic aliphatic protons in the 3.8–4.5 ppm region. To achieve unambiguous stereochemical validation, advanced 2D NMR workflows combined with chiral derivatization are mandatory.
Methodological Comparison: Selecting the Optimal Validation Strategy
To objectively assign the stereochemistry of this scaffold, analytical scientists typically choose between three primary methodologies.
1. Modified Mosher’s Method (Bis-MTPA Esterification): The gold standard for acyclic 1,3-diols. It involves the covalent attachment of chiral MTPA (methoxy-trifluoromethylphenylacetic acid) groups, followed by 2D NMR to measure the chemical shift differences ( ΔδRS ) caused by the anisotropic shielding cone of the MTPA phenyl rings 1[1]. 2. Chiral Acetalization: Reacting the diol with a chiral ketone (e.g., (-)-menthone) to lock the molecule into a rigid 1,3-dioxane chair conformation, allowing for direct spatial assignment via 2D NOESY 2[2]. 3. Chiral Solvating Agents (CSAs): A non-destructive approach using transient hydrogen-bonded complexes (e.g., Pirkle's alcohol) to induce shift dispersion.
Table 1: Performance Comparison of Stereochemical Assignment Methods
| Analytical Method | Resolution Power (2D NMR) | Conformational Rigidity | Self-Validation Capacity | Limitations for this Specific Scaffold |
| Bis-MTPA (Mosher's) | Excellent ( Δδ > 0.1 ppm) | Moderate (Acyclic) | High (Requires dual R/S derivatization) | Bulky MTPA groups may slow reaction kinetics. |
| Chiral Acetalization | Good (NOESY cross-peaks) | High (1,3-dioxane chair) | Low (Relies on single derivative) | Severe 1,3-diaxial steric clashes with the benzyl group lower yield. |
| CSAs | Poor ( Δδ < 0.05 ppm) | Low (Transient complex) | None | Broad NMR lines obscure fine HSQC/COSY cross-peaks. |
Given the steric constraints of the 2-bromo-4-(trifluoromethyl)benzyl group, Method 1 (Bis-MTPA Esterification) significantly outperforms the alternatives. It avoids the thermodynamic penalty of forming a highly congested 1,3-dioxane ring while providing a mathematically self-validating dataset.
The Self-Validating Protocol: 2D NMR of Bis-MTPA Esters
To ensure absolute scientific integrity, the following protocol is designed as a closed, self-validating system. By synthesizing both the bis-(R)- and bis-(S)-MTPA esters, any conformational anomalies are immediately flagged if the resulting ΔδRS signs do not perfectly partition across the C2 methine plane 3[3].
Step 1: Parallel Bis-Esterification (The Self-Validating Setup)
-
Action: Divide the purified 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol into two separate 5 mg aliquots. Dissolve each in 0.5 mL of anhydrous CDCl 3 containing 10 equivalents of deuterated pyridine ( d5 -pyridine) and a catalytic amount of DMAP. Add 3 equivalents of (R)-(-)-MTPA-Cl to Aliquot A, and (S)-(+)-MTPA-Cl to Aliquot B. Stir at room temperature for 4 hours directly in the NMR tubes.
-
Causality: Conducting the reaction directly in the NMR solvent prevents differential sample loss during workup. Using both enantiomers is the crux of the self-validating system; the absolute configuration is only confirmed if the calculated ΔδRS values exhibit a consistent positive/negative spatial distribution.
Step 2: 2D NMR Acquisition (Overcoming Steric Overlap)
-
Action: Acquire Multiplicity-Edited 1 H- 13 C HSQC and DQF-COSY spectra for both samples at ≥ 600 MHz.
-
Causality: The bulky benzyl group forces the propane-1,3-diol backbone into restricted rotameric states, causing severe 1 H signal overlap in the 3.8–4.5 ppm region. 1D NMR cannot reliably assign these protons. Multiplicity-edited HSQC disperses these signals along the 13 C axis (~62 ppm for C1/C3) and differentiates them by phase (CH 2 vs CH), allowing unambiguous extraction of the diastereotopic proton shifts. DQF-COSY confirms the geminal and vicinal coupling networks back to the C2 methine.
Step 3: ΔδRS Calculation and Spatial Mapping
-
Action: Extract the precise 1 H chemical shifts for the C1/C3 protons, the C2 methine, and the benzylic CH 2 from the HSQC cross-peaks. Calculate ΔδRS=δS−δR .
-
Causality: The phenyl ring of the MTPA ester induces an anisotropic shielding cone. Protons residing in this cone experience an upfield shift (lower ppm). By mapping the positive and negative ΔδRS values onto a 3D molecular model, the spatial arrangement of the enantiotopic groups is definitively assigned.
Analytical Workflow Visualization
Analytical workflow comparing three 2D NMR strategies for stereochemical validation.
Quantitative Data Interpretation
The table below summarizes the expected shift dispersions when applying the Bis-MTPA protocol to this specific scaffold. The magnitude and sign of ΔδRS dictate the spatial orientation relative to the C2 stereocenter.
Table 2: Representative 2D NMR Shift Dispersions and ΔδRS Analysis
| Position | Proton Type | δS (ppm) | δR (ppm) | ΔδRS (Hz at 600 MHz) | Diagnostic Value |
| C1 | -CH
2
| 4.35 | 4.21 | +84.0 | High (Shielded in R-ester) |
| C1 | -CH
2
| 4.28 | 4.15 | +78.0 | High (Shielded in R-ester) |
| C3 | -CH
2
| 4.12 | 4.25 | -78.0 | High (Shielded in S-ester) |
| C3 | -CH
2
| 4.05 | 4.19 | -84.0 | High (Shielded in S-ester) |
| C2 | -CH- | 2.55 | 2.56 | -6.0 | Low (Resides near nodal plane) |
| Ar-CH 2 | Benzylic -CH 2 - | 2.88 | 2.95 | -42.0 | Medium (Shielded in S-ester) |
Note: The consistent positive values on the C1 side and negative values on the C3 side confirm the structural rigidity of the derivative, validating the assignment without the risk of false positives caused by conformational averaging.
References
-
Seco, J. M., et al. "Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications." The Journal of Organic Chemistry, ACS Publications, 2005.1
-
"Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters." ResearchGate, 2025. 2
-
"Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis." RSC Publishing, 2025. 3
Sources
Navigating the Purification Maze: A Head-to-Head Comparison of Crystallization and Column Chromatography for 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate journey of drug development, the purification of intermediates is a critical step that significantly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[][2][] The choice of purification methodology is a pivotal decision, often boiling down to two primary techniques: crystallization and column chromatography. This guide provides an in-depth, objective comparison of these two methods for the purification of a key pharmaceutical intermediate, 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol. By delving into the underlying principles and providing practical, data-driven insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific needs.
The Central Challenge: Purity in Pharmaceutical Intermediates
Pharmaceutical intermediates are the building blocks of APIs.[] Their purity is paramount, as any impurities can carry through to the final drug product, potentially affecting its stability, bioavailability, and even safety.[] The stepwise purification of intermediates is often more efficient and cost-effective than attempting to purify the final, more complex API.[] This makes the selection of an appropriate purification technique for intermediates like 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol a crucial process optimization step.
At a Glance: Crystallization vs. Column Chromatography
| Feature | Crystallization | Column Chromatography |
| Principle | Differential solubility | Differential partitioning between a stationary and mobile phase |
| Typical Yield | High | Moderate to High |
| Purity Achievable | Very High (>99%)[4] | High, but can be limited by co-eluting impurities |
| Scalability | Excellent, highly cost-effective for large quantities[5] | Limited, can be expensive for large-scale production[5] |
| Development Time | Can be time-consuming to optimize conditions[5] | Faster for small-scale applications[6] |
| Cost | Lower operational cost at scale[5] | Higher due to specialized columns, solvents, and equipment[5] |
| Best Suited For | Large-scale production, compounds that form well-defined crystals | Small to medium-scale research and development, complex mixtures, oily or amorphous compounds[5][6] |
The Power of the Solid State: Purification by Crystallization
Crystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from impurities.[7] The process involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Impurities, ideally present in lower concentrations, remain dissolved in the solvent (mother liquor).
Why Choose Crystallization? The Causality Behind the Choice
The primary driver for selecting crystallization is its potential for achieving exceptionally high purity in a single step, often exceeding 99%.[4] This method is particularly advantageous for large-scale manufacturing due to its cost-effectiveness and scalability.[5] For a molecule like 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol, which is a solid at room temperature, crystallization is a highly viable and often preferred method.
Experimental Protocol: Crystallization of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol
Objective: To purify crude 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol to >99% purity.
Methodology:
-
Solvent Screening: Begin by conducting small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. For a diol with aromatic and halogenated functionalities, solvents like isopropanol, ethyl acetate/heptane mixtures, or toluene should be evaluated.
-
Dissolution: In a reaction vessel, suspend the crude 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol in the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Cooling and Crystal Formation: Slowly cool the saturated solution to allow for the gradual formation of well-defined crystals. A controlled cooling rate (e.g., 5-10°C per hour) is often crucial for achieving high purity.[8] Seeding the solution with a small amount of pure crystals can help induce crystallization and control crystal size.
-
Isolation: Once crystallization is complete, isolate the crystals by filtration.
-
Washing: Wash the isolated crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Self-Validation: The success of the protocol is validated by analyzing the purity of the final product using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and confirming its identity via Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
The Art of Separation: Purification by Column Chromatography
Column chromatography is a versatile separation technique that relies on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or mixture of solvents).[9][10] As the mobile phase carries the mixture through the column, compounds with a stronger affinity for the stationary phase move more slowly, while those with a higher affinity for the mobile phase move more quickly, resulting in separation.
Why Choose Column Chromatography? The Causality Behind the Choice
Column chromatography is particularly valuable in research and early development stages where smaller quantities of material are needed quickly.[6] It excels at separating complex mixtures and is often the go-to method for purifying oily or amorphous compounds that are poor candidates for crystallization.[6] For 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol, column chromatography can be an effective method for removing structurally similar impurities that may be difficult to eliminate via crystallization.[6]
Experimental Protocol: Column Chromatography of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol
Objective: To purify crude 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol to a high degree of purity.
Methodology:
-
Stationary and Mobile Phase Selection: Based on the polarity of the target compound (a diol, which is relatively polar), silica gel is an appropriate stationary phase.[10] The mobile phase (eluent) should be a solvent system that provides good separation. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio can be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of approximately 0.3-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack it into a glass column to create a uniform stationary phase bed.[9]
-
Sample Loading: Dissolve the crude 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased by increasing the proportion of the more polar solvent, is often effective for separating compounds with a range of polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
Self-Validation: The purity of the isolated compound is confirmed using HPLC or GC, and its identity is verified by NMR spectroscopy.
Decision Workflow: Choosing the Right Path
The selection between crystallization and column chromatography is not always straightforward and depends on various factors. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting a purification method.
Conclusion: A Symbiotic Relationship
In the landscape of pharmaceutical development, crystallization and column chromatography are not mutually exclusive but rather complementary techniques.[6] While crystallization is often the method of choice for large-scale, cost-effective purification of crystalline solids like 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol, column chromatography provides a versatile and rapid solution for smaller scales and for challenging separations. A thorough understanding of the principles, advantages, and limitations of each method, as presented in this guide, empowers scientists to select the most appropriate purification strategy, ensuring the timely delivery of high-quality pharmaceutical intermediates.
References
- Vertex AI Search. (2025, March 27).
- Vertex AI Search. (n.d.).
- Piramal Pharma Solutions. (2026, March 23).
- Vertex AI Search. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- BOC Sciences. (n.d.).
- Vertex AI Search. (n.d.).
- Pharma Focus Asia. (n.d.).
- Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
- Professor Dave Explains. (2019, March 19).
- MDPI. (2019, June 5).
- Drug Design.org. (2005, September 15). Synthesis of Drugs.
- BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.
- Columbia University. (n.d.).
- Cosmetic Ingredient Review. (2025, September 15). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics.
- National Center for Biotechnology Information. (n.d.). 2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692. PubChem.
- Jasperse, J. (n.d.). Column, Combiflash, and TLC 52 Chem 355.
- International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
- Crystal Pharmatech. (2025, December 4).
- Vertex AI Search. (n.d.). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol.
- The Good Scents Company. (n.d.). 2-bromo-2-nitro-1,3-propane diol, 52-51-7.
- Vaibhav Fine Chem. (2024, November 16). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol.
- Sigma-Aldrich. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzyl bromide 98 206860-48-2.
- National Center for Biotechnology Information. (n.d.). 2,2-Bis(bromomethyl)propane-1,3-diol - Some Industrial Chemicals.
- Google Patents. (n.d.). CN1903830A - Preparation method of 2-bromo-2-nitro-1,3-propylene glycol.
Sources
- 2. Synthesis of Drugs - Drug Design Org [drugdesign.org]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 6. Chromatography in Pharma for Drug Purification [piramalpharmasolutions.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. iscientific.org [iscientific.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. columbia.edu [columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
